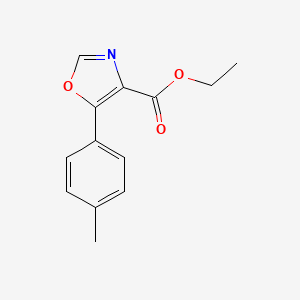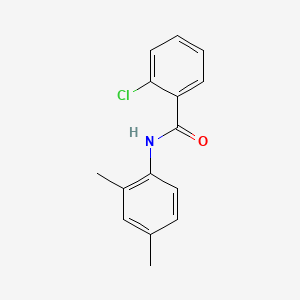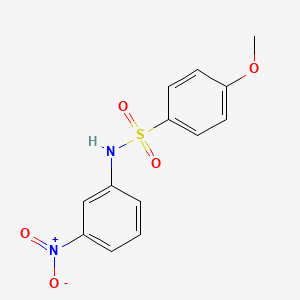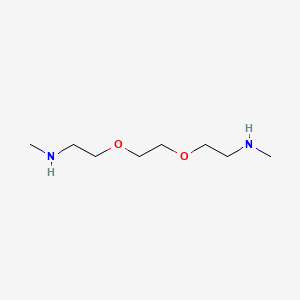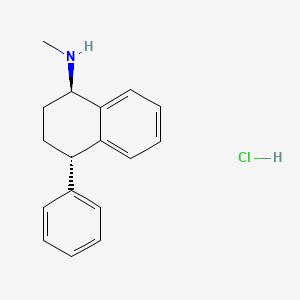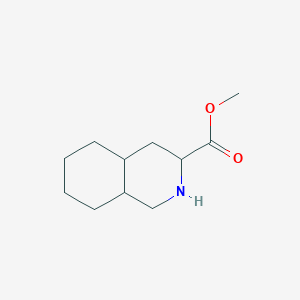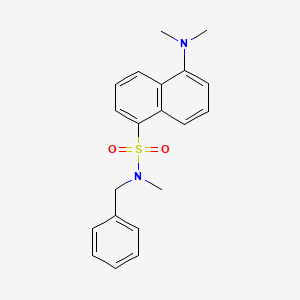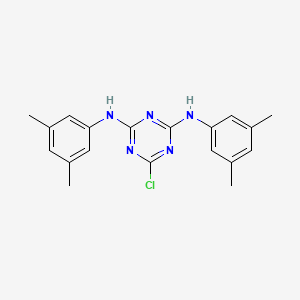
6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-Chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine, commonly referred to as C-DMTPD, is an organic compound that has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. C-DMTPD is an important molecule, as it can be used to explore the structure and properties of other molecules.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Supramolecular Chemistry
One study illustrates the microwave-assisted synthesis of pyrazolyl bistriazines, showcasing its utility in the creation of supramolecular assemblies. These compounds, derived from reactions involving triazines, demonstrate promising applications in supramolecular chemistry, particularly due to their hydrogen bond formation capabilities and metal complexation properties. This approach facilitates the efficient preparation of supramolecular polymers with notable fluorescence characteristics (Moral et al., 2010).
Polyamides Incorporating s-Triazine and Fluorene Groups
Another research focus is on the synthesis and characterization of polyamides containing s-triazine rings and fluorene cardo groups. These materials were developed through interfacial polycondensation and demonstrated remarkable solubility in polar solvents, alongside the ability to form transparent, flexible films. Their thermal stability analysis revealed no significant weight loss below 360°C, indicating their potential in high-performance material applications (Sagar et al., 2001).
Hydrogen-Bonded Complexes Study
Research on hydrogen-bonded complexes involving diaminopyridines and diaminotriazines has shown an opposite effect of acylation on complex stabilities. This study highlights the intricate balance of molecular interactions in the design of complex molecular assemblies, which could inform the development of novel materials and pharmaceuticals (Beijer et al., 1996).
Antimalarial Activity Exploration
While specifically requested to exclude drug use and dosage information, it's noteworthy that research has been conducted on the antimalarial activity of triazine derivatives, underscoring the compound's relevance in medicinal chemistry. Such studies contribute to understanding the broader applications and potential therapeutic uses of triazine compounds (Werbel et al., 1987).
Aromatic Polyamides with s-Triazine Rings
Further investigations into aromatic polyamides containing s-triazine rings in the main chain have showcased their synthesis and characterization. These materials exhibit good solubility in polar solvents and high thermal stability, making them suitable for various advanced material applications (Sagar et al., 1997).
Propriétés
IUPAC Name |
6-chloro-2-N,4-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5/c1-11-5-12(2)8-15(7-11)21-18-23-17(20)24-19(25-18)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVYCSWVNRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)


